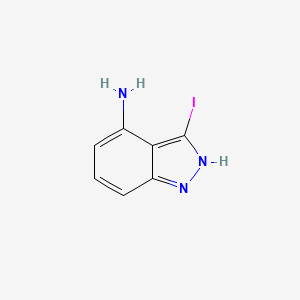

3-iodo-1H-indazol-4-amine

Description

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered significant attention in chemical and pharmaceutical research. bldpharm.com Though relatively rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a cornerstone in modern drug discovery. bldpharm.commdpi.com

The indazole scaffold is of immense pharmacological importance, forming the core structure of numerous compounds with therapeutic potential. chemsrc.comfluorochem.co.uk Its versatility allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. bldpharm.comsigmaaldrich.com This has led to the development of indazole-based compounds across a spectrum of therapeutic areas.

The significance of the indazole ring is highlighted by its incorporation into several FDA-approved drugs. chemicalbook.com For example, Benzydamine is used as a non-steroidal anti-inflammatory drug, while Granisetron is a 5-HT3 receptor antagonist employed to prevent nausea and vomiting associated with cancer chemotherapy. bldpharm.com Furthermore, several tyrosine kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core and are used in cancer therapy. bldpharm.com The continuous exploration of indazole derivatives in patent literature underscores the sustained interest in this scaffold for developing new lead compounds. fluorochem.co.ukrsc.org

The utility of indazoles also extends to their role as synthetic intermediates. mdpi.com Halogenated indazoles, such as 3-iodo-1H-indazole, are particularly valuable precursors. The iodine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, like the Suzuki-Miyaura coupling, allowing for the synthesis of complex, multi-substituted indazole derivatives. mdpi.com

The unique biological activities of indazole derivatives are intrinsically linked to the fundamental chemical properties of the parent scaffold.

Indazole is an aromatic heterocyclic compound containing a 10 π-electron system, which imparts significant stability. chemsrc.com This aromatic character is similar to other biologically relevant heterocycles like indole (B1671886) and purine, which may contribute to its ability to interact with biological macromolecules. chemsrc.comaladdin-e.com The fusion of the electron-deficient pyrazole ring with the electron-rich benzene ring creates a unique electronic distribution within the molecule. The presence of two nitrogen atoms in the five-membered ring can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets like enzymes and receptors. bldpharm.com Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure and reactivity of the indazole nucleus, aiding in the design of new derivatives. bldpharm.com

A key feature of the indazole ring is its ability to exist in different tautomeric forms. The most common and generally most stable form is 1H-indazole. bldpharm.comresearchgate.netevitachem.com It exists in equilibrium with 2H-indazole, while the 3H-indazole tautomer is non-aromatic and rare. mdpi.comgoogle.com

| Tautomer | Relative Stability | Key Characteristics |

|---|---|---|

| 1H-Indazole | Most stable tautomer. researchgate.netevitachem.com | Benzenoid character. google.com Predominant form in the gaseous state and in solution. google.com |

| 2H-Indazole | Less stable than 1H-indazole. | Quinonoid character. google.com Can be the favored product in certain reactions or with specific substitution patterns. evitachem.com It is a stronger base than the 1H tautomer. chemsrc.com |

| 3H-Indazole | Rare and generally unstable. | Lacks heteroaromatic character. google.com |

The position of the proton on the nitrogen atoms significantly influences the molecule's electronic properties, shape, and potential for intermolecular interactions. google.com Thermochemical and photophysical studies have confirmed that the 1H-tautomer is energetically favored over the 2H-form by approximately 2.3 kcal/mol. researchgate.net The choice of synthetic route and reaction conditions can selectively yield either N-1 or N-2 substituted indazoles, which often exhibit distinct biological activities. evitachem.com

The structural versatility of the indazole scaffold has been extensively exploited in both the pharmaceutical and agrochemical sectors. echemi.com

In the pharmaceutical industry , indazole derivatives have been investigated for a vast range of biological activities, including:

Anticancer: As kinase inhibitors, anti-proliferative agents, and Wnt signaling pathway inhibitors. chemsrc.comrsc.org

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase. aladdin-e.com

Antimicrobial: Including antibacterial, antifungal, and antiprotozoal agents. bldpharm.com

Neurological Disorders: As agents for neurodegeneration and as 5-HT receptor modulators. fluorochem.co.uk

Anti-HIV: As protease inhibitors. bldpharm.com

In the agrochemical industry , indazole derivatives have been developed as active ingredients in pesticides and fungicides to protect crops from various diseases and pests, thereby improving agricultural output. echemi.com

The compound at the center of this review, 3-iodo-1H-indazol-4-amine (CAS No: 885521-28-8), exemplifies the role of indazoles as crucial synthetic building blocks. chemsrc.combldpharm.com While not an end-product itself, its structure, featuring an iodo group at the C3 position and an amine group at the C4 position, makes it a highly valuable intermediate for the synthesis of more complex, biologically active molecules through regioselective functionalization. echemi.com Its isomers and related precursors are instrumental in creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUAQXRBNAOVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646253 | |

| Record name | 3-Iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-28-8 | |

| Record name | 3-Iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 1h Indazol 4 Amine and Its Derivatives

Strategic Approaches to the Indazole Core Construction

The formation of the benzopyrazole (indazole) ring system is the foundational step in the synthesis of 3-iodo-1H-indazol-4-amine. This is primarily achieved through cyclization reactions that establish the bicyclic structure.

Cyclization Reactions for Benzopyrazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the indazole core. These reactions typically involve the formation of a new nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole (B372694) ring onto a benzene (B151609) scaffold. One common approach involves the condensation of a hydrazine derivative with a suitably substituted benzene derivative, such as a 2-halobenzaldehyde or ketone, to form the indazole ring. Another strategy is the intramolecular cyclization of ortho-substituted phenylhydrazones. These methods provide a versatile entry into a wide range of substituted indazoles.

Recent advancements have focused on developing more efficient and milder cyclization conditions. For instance, copper-catalyzed intramolecular dehydration-cyclization of 2-haloacetophenones with methyl hydrazine has been reported as a one-pot synthesis of 1H-indazoles. Additionally, electrophilic intramolecular cyclization of N-alkyne-substituted pyrrole derivatives using iodine has been shown to produce fused heterocyclic systems, demonstrating the utility of iodine in promoting cyclization. beilstein-journals.org

Ring-Closing Reactions via Diazotization Processes

Diazotization reactions provide a powerful and widely used method for constructing the indazole ring. This process typically involves the conversion of a primary aromatic amine to a diazonium salt, which then undergoes an intramolecular cyclization. byjus.com For example, the diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid leads to the formation of 1H-indazole through ring closure involving the methyl group. chemicalbook.com Similarly, 1H-indazole-3-carboxylic acid can be synthesized from isatin by ring opening to an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization. chemicalbook.com

A key intermediate in many of these processes is the diazonium salt, which can be generated from an aromatic amine and nitrous acid. byjus.comsioc-journal.cn The subsequent intramolecular cyclization is a crucial step in forming the indazole core. A recently developed catalyst-free protocol allows for the preparation of 3-ester-functionalized indazoles from aryl diazonium salts and aryl diazo esters, proceeding through a key diazenium intermediate. researchgate.net This method offers a practical approach to a broad scope of indazole derivatives under mild conditions. researchgate.netnih.gov

| Starting Material | Reagents | Product | Key Feature |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | Ring closure involving the methyl group. chemicalbook.com |

| Isatin | 1. aq. Alkali 2. Diazotization 3. Reductive Cyclization | 1H-Indazole-3-carboxylic acid | Ring opening followed by diazotization and cyclization. chemicalbook.com |

| o-Aminobenzoic acid | NaNO₂, HCl, Na₂SO₃ | 1H-Indazole | Reductive cyclization of the diazonium salt. chemicalbook.com |

| Aryl diazonium salts and Aryl diazo esters | None (catalyst-free) | 3-Ester-functionalized indazoles | Formation of a diazenium intermediate. researchgate.net |

Regioselective Functionalization: Introduction of Key Substituents

Once the indazole core is established, the next critical phase is the regioselective introduction of the iodo and amino groups at the C3 and C4 positions, respectively. Additionally, other halogen substituents can be installed to further modify the properties of the molecule.

Direct Iodination at the C3 Position

The introduction of an iodine atom at the C3 position of the indazole ring is a common and crucial transformation. This is typically achieved through electrophilic iodination. A widely used method involves treating the indazole with molecular iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethylformamide (DMF). chim.itmdpi.com This method is effective for a variety of substituted indazoles, including 6-bromo-1H-indazole. rsc.org

The direct iodination of 1H-indazole without protection of the N-H group has been successfully demonstrated. mdpi.com This process is often high-yielding and provides a straightforward route to 3-iodoindazoles, which are key intermediates for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.net

| Indazole Substrate | Reagents | Solvent | Yield |

| 1H-Indazole | I₂, KOH | DMF | - |

| 6-Bromo-1H-indazole | I₂, KOH | DMF | 71.2% rsc.org |

| 5-Methoxyindazole | I₂, KOH | Dioxane | Quantitative chim.it |

Amination at the C4 Position

The introduction of an amino group at the C4 position of the indazole ring is a key step in the synthesis of the target molecule. While direct C-H amination of indazoles is a developing field, it often requires specific directing groups or pre-functionalization of the C4 position. For 2H-indazoles, copper-catalyzed C3 amination has been developed. nih.gov However, for the synthesis of 4-aminoindazoles, a common strategy involves starting with a precursor that already contains a nitro group at the C4 position. This nitro group can then be reduced to the desired amino group using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

For the specific synthesis of this compound, the amination step would typically follow the iodination of a 4-nitro-1H-indazole precursor, followed by reduction of the nitro group. The synthesis of C4-aminated carbazoles has been achieved through a series of C-H amination and arylation reactions, suggesting the potential for developing direct C4 amination methods for indazoles. nih.gov

Installation of Halogen Substituents at Other Positions (e.g., Fluorine, Chlorine)

The indazole core can be further functionalized by the introduction of other halogen atoms, such as fluorine, chlorine, or bromine, at various positions on the benzene ring. This is often achieved by starting with an appropriately substituted aniline or other benzene derivative before the indazole ring formation. For instance, a bromo-substituted indazole can be prepared and then used in subsequent reactions. rsc.org

Direct halogenation of the indazole ring system is also possible. For example, ultrasound-assisted bromination of indazoles at the C3 position has been reported using dibromohydantoin. nih.gov The halogenation of indazoles and pyrazoles with N-halosuccinimides can be enhanced by using gallocyanine as a halogen-transfer agent, allowing for bromination at the 3-position in moderate to good yields. acs.org These halogenated indazoles serve as versatile building blocks for further synthetic modifications, including cross-coupling reactions to introduce a wide range of functional groups. acs.org

| Halogenation Method | Reagent | Position | Key Feature |

| Bromination | Dibromohydantoin | C3 | Ultrasound-assisted. nih.gov |

| Bromination | N-Bromosuccinimide (NBS) / Gallocyanine | C3 | Enhanced by a halogen-transfer agent. acs.org |

| Chlorination | DCDMH | C3 | Can proceed under traditional conditions. nih.gov |

Modern Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have provided powerful tools for the efficient and selective synthesis of indazole derivatives. These methods often offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.net These reactions have been extensively applied to the functionalization of the indazole scaffold.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction has proven to be highly effective for the C-3 functionalization of 3-iodoindazoles. mdpi.comresearchgate.net The reaction of unprotected 3-iodoindazoles with various boronic acids can be achieved under microwave irradiation, offering a rapid and efficient route to a diverse range of 3-substituted indazoles. nih.govresearchgate.net

Key to the success of these couplings is the choice of catalyst, base, and solvent. Ferrocene-based palladium complexes, particularly when immobilized over ionic liquids, have shown excellent catalytic activity. mdpi.com The use of ionic liquids not only enhances the reaction yield but also facilitates catalyst recycling, a key aspect of green chemistry. mdpi.com While N-protection of the indazole ring is often employed to prevent side reactions, protocols for the direct coupling of N-unprotected 3-iodoindazoles have been developed, simplifying the synthetic sequence. nih.gov

Table 1: Selected Examples of Suzuki-Miyaura Coupling of 3-Iodoindazoles

| Entry | 3-Iodoindazole Derivative | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | BMImBF₄ | 95 |

| 2 | 3-Iodo-5-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 87 |

| 3 | N-Boc-3-iodo-7-nitroindazole | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | DME | No reaction |

| 4 | 3-Iodo-5-methoxy-1H-indazole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 75 |

The Heck reaction, another cornerstone of palladium catalysis, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.org This reaction has been utilized for the alkenylation of 3-iodoindazoles, providing access to vinyl-substituted indazole derivatives which are valuable synthetic intermediates. researchgate.net The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. organic-chemistry.org

For the Heck coupling to be efficient, protection of the indazole N-H group is often necessary to avoid the formation of undesired byproducts. researchgate.net However, the development of phosphine-free palladium catalysts and the use of microwave irradiation have contributed to milder and more flexible reaction conditions. nih.gov These advancements have expanded the scope of the Heck reaction for the synthesis of complex indazole-containing molecules. princeton.edu

Table 2: Heck Reaction of 3-Iodoindazoles with Alkenes

| Entry | 3-Iodoindazole Derivative | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-SEM-3-iodoindazole | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 54 |

| 2 | N-SEM-3-iodo-5-nitroindazole | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 23 |

| 3 | 3-Iodo-1H-indazole | Styrene | Pd(PPh₃)₄ | Et₃N | Acetonitrile | Complex mixture |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, leading to the formation of a carbon-carbon triple bond. wikipedia.org While direct examples for this compound are not prevalent in the provided search results, the Sonogashira reaction is widely applied to the functionalization of related heterocyclic systems, including indoles and other indazoles. researchgate.netmdpi.com

In the synthesis of indazole derivatives, N-protection is generally required for the Sonogashira coupling to proceed efficiently at the C-3 position. mdpi.com The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. nih.gov The resulting alkynyl-substituted indazoles are versatile building blocks for further chemical transformations. The principles of Sonogashira coupling in these related systems provide a strong basis for its application in the synthesis of derivatives of this compound. researchgate.netlibretexts.org

Catalyst-Free and Green Chemistry Methodologies for Indazole Synthesis

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize the use of hazardous reagents and catalysts. benthamdirect.com Catalyst-free approaches for indazole synthesis often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as thermal or photochemical activation. rsc.org

One notable green approach involves the condensation of ortho-hydroxybenzaldehydes with hydrazine hydrate in ethanol, using ammonium chloride as a mild acid catalyst. samipubco.com This method offers good yields, short reaction times, and an environmentally friendly profile. samipubco.com Additionally, visible-light-driven photocyclization reactions of aryl azides provide a metal-free and additive-free route to 2H-indazole-3-carboxamides. rsc.org These methods highlight the potential for developing more sustainable synthetic pathways to indazole derivatives. Some methods that avoid transition-metal catalysts are also being explored. acs.org

Organophotocatalysis in Indazole Functionalization

Organophotocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing organic dyes as photocatalysts to mediate a variety of chemical transformations under mild conditions using visible light. rsc.org This approach offers a sustainable alternative to traditional metal-catalyzed reactions. nih.gov

In the context of indazole functionalization, organophotocatalysis has been successfully employed for the direct C3-carbamoylation of 2H-indazoles. nih.gov This transition-metal-free method utilizes an organic photocatalyst, such as 4CzIPN, to facilitate the coupling of 2H-indazoles with oxamic acids under visible light irradiation. nih.gov This strategy is notable for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage modification of complex molecules. nih.gov The continuous development of new organophotocatalytic systems holds significant promise for the selective and efficient functionalization of the indazole core. researchgate.netdntb.gov.ua

Protection and Deprotection Strategies for Amine and Indazole Nitrogen Moieties

In the multistep synthesis of complex molecules like this compound derivatives, the use of protecting groups is crucial to prevent unwanted side reactions at the exocyclic amine and the two endocyclic nitrogen atoms of the indazole ring. An effective protection strategy involves the use of orthogonal protecting groups, which can be selectively removed under different conditions, allowing for the sequential functionalization of the molecule.

The primary amino group is often protected as a carbamate. Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of the protecting group depends on the stability required during subsequent reaction steps and the conditions for its removal.

The indazole moiety presents a unique challenge due to the presence of two nitrogen atoms (N1 and N2), which can both be functionalized. The regioselectivity of N-protection is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. Commonly used protecting groups for the indazole nitrogens include the 2-(trimethylsilyl)ethoxymethyl (SEM) group and the tetrahydropyranyl (THP) group. The SEM group can direct regioselective C3-lithiation and can be removed under acidic conditions or with fluoride ions. The THP group is introduced using 3,4-dihydro-2H-pyran in the presence of an acid catalyst and is also labile to acidic conditions.

An orthogonal protection strategy for a molecule containing both an amino group and an indazole ring would involve selecting protecting groups that can be cleaved under distinct conditions. For instance, the amino group could be protected with an acid-labile Boc group, while the indazole nitrogen is protected with a group that is stable to acid but can be removed under other specific conditions. A notable example of selectivity is the deprotection of N-Boc protected imidazoles and pyrazoles using sodium borohydride in ethanol, a condition under which N-Boc protected primary amines remain intact arkat-usa.org. This principle of selective deprotection is fundamental to designing a robust synthetic route for complex aminoindazole derivatives.

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Target Moiety |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) | Amine |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation | Amine |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) | Amine |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl | Acidic conditions or fluoride ions | Indazole Nitrogen |

| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran, acid catalyst | Acidic conditions | Indazole Nitrogen |

Reactivity and Chemical Transformations of 3 Iodo 1h Indazol 4 Amine

Reactions Involving the C3-Iodine Moiety

The iodine atom at the C3 position of the indazole ring is a versatile handle for introducing a variety of substituents through both nucleophilic displacement and cross-coupling reactions.

Nucleophilic Displacement Reactions

While direct nucleophilic substitution of the C3-iodine in 3-iodoindazoles can be challenging, certain strong nucleophiles can displace the iodide ion. The reactivity is often enhanced by N-protection of the indazole ring, which can modulate the electron density of the heterocyclic system. For instance, reactions with potent nucleophiles such as thiolates or alkoxides can lead to the formation of new C-S or C-O bonds at the C3 position. However, these reactions often require forcing conditions and may be limited in scope. The presence of the C4-amino group can also influence the reactivity through its electronic effects.

Further Cross-Coupling Transformations

The C3-iodine moiety of 3-iodo-1H-indazol-4-amine is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions. These transformations are highly efficient and provide access to a wide array of C3-substituted indazoles.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C3 position of the indazole and various aryl or vinyl boronic acids or their esters. Studies on related 3-iodoindazoles have shown that these reactions typically proceed in good to excellent yields under microwave irradiation. masterorganicchemistry.com The choice of palladium catalyst, ligand, and base is crucial for the success of the coupling. For instance, Pd(PPh₃)₄ and Cs₂CO₃ in a mixture of solvents like 1,4-dioxane/EtOH/H₂O have been used effectively for the Suzuki-Miyaura coupling of 3-bromoindazoles. masterorganicchemistry.com It has been noted that N-H free indazoles can successfully undergo these couplings. rsc.org

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of the C3-iodoindazole with terminal alkynes, leading to the formation of 3-alkynylindazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov Research on 3-iodoindazoles has demonstrated that N-protection can be beneficial, with N-1 protected substrates showing high yields in Sonogashira couplings. researchgate.net The reaction proceeds under mild conditions and is a valuable tool for the synthesis of complex molecules. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the C3-iodoindazole with alkenes to form 3-alkenylindazoles. tandfonline.com This reaction offers a direct method for the vinylation of the indazole core. The success of the Heck reaction is dependent on the choice of catalyst, base, and solvent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the C3 position and a primary or secondary amine. tandfonline.comchemistryviews.orgresearchgate.net This transformation provides a direct route to 3-aminoindazole derivatives. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides. tandfonline.com

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst, base, solvent | 3-Aryl/vinyl-1H-indazol-4-amine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-1H-indazol-4-amine |

| Heck | Alkene | Pd catalyst, base | 3-Alkenyl-1H-indazol-4-amine |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, ligand, base | N-substituted-3,4-diamino-1H-indazole |

Transformations of the C4-Amino Group

The C4-amino group is a key site for functionalization, allowing for the introduction of various substituents through acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions

The primary amino group at the C4 position can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(3-iodo-1H-indazol-4-yl)acetamide. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation of the C4-amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction, leading to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone in the presence of a reducing agent is often the preferred method.

Diazotization and Subsequent Derivatization

The C4-amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium intermediate is highly reactive and can be transformed into a variety of other functional groups through Sandmeyer-type reactions. wikipedia.org For instance, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups at the C4 position. Reaction with potassium iodide allows for the introduction of an iodine atom, and heating in water can yield the corresponding 4-hydroxyindazole derivative.

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Acyl chloride/anhydride | Acylation | Amide |

| Alkyl halide | Alkylation | Secondary/tertiary amine |

| NaNO₂, H⁺ | Diazotization | Diazonium salt |

| CuCl/CuBr/CuCN | Sandmeyer Reaction | -Cl / -Br / -CN |

| KI | Sandmeyer-type Reaction | -I |

| H₂O, heat | Sandmeyer-type Reaction | -OH |

Oxidation and Reduction Pathways of the Indazole Core

The indazole ring system itself can undergo oxidation and reduction reactions, although these transformations may require specific reagents and conditions to avoid side reactions with the iodo and amino substituents.

Information directly pertaining to the oxidation and reduction of this compound is limited. However, the reactivity of the indazole core can be inferred from studies on related compounds. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the benzene (B151609) ring of the indazole system, leading to ring cleavage under harsh conditions. Milder oxidation conditions might lead to the formation of N-oxides or other oxygenated products.

Functionalization at Other Positions of the Indazole Ring System

Beyond the versatile iodine handle at the C3 position, the indazole ring of this compound can undergo further functionalization, particularly on the benzene portion of the bicyclic system (C5, C6, and C7). The reactivity towards these positions is predominantly governed by the principles of electrophilic aromatic substitution (SEAr), with the existing substituents exerting strong directing effects. wikipedia.orgmasterorganicchemistry.com

The 4-amino group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.org This activation is achieved through the donation of the nitrogen's lone pair of electrons into the π-system of the ring. As an activating substituent, the amino group directs incoming electrophiles to the positions ortho and para to itself.

In the case of this compound:

The positions ortho to the 4-amino group are C3 and C5. Since C3 is already substituted with iodine, electrophilic attack is anticipated to occur preferentially at the C5 position.

The position para to the 4-amino group is C7.

Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to yield products substituted at the C5 and C7 positions. The stability of the cationic intermediate, known as a sigma complex, is enhanced when the electrophile attacks these positions, as the positive charge can be delocalized onto the amino group's nitrogen atom through resonance. wikipedia.orgmasterorganicchemistry.com

For instance, in aromatic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), the introduction of a bromine or chlorine atom would be directed to C5 and C7. Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group at these activated positions. The precise ratio of C5 to C7 substitution would depend on the specific reaction conditions and the steric hindrance posed by the neighboring groups.

Alkylation and Arylation of Indazole Nitrogen Atoms (N1, N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can potentially be alkylated or arylated. The reaction of an N-unsubstituted indazole typically results in a mixture of N1 and N2 substituted products, making regioselectivity a critical challenge in the synthesis of specific isomers. beilstein-journals.orgnih.gov The outcome of these reactions is highly sensitive to a combination of factors, including the electronic and steric properties of substituents on the indazole ring, the nature of the alkylating or arylating agent, and the choice of base and solvent. beilstein-journals.orgnih.gov

Alkylation: The alkylation of the indazole anion, formed by deprotonation with a base, is a common method. The regioselectivity is influenced by the position of the counter-ion and the solvation of the anion. beilstein-journals.org

Base and Solvent Effects: The choice of base and solvent system is crucial for controlling the N1/N2 ratio. For many substituted indazoles, using sodium hydride (NaH) as the base in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to strongly favor the formation of the N1-alkylated product. beilstein-journals.orgresearchgate.net In contrast, using different bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can lead to different or mixed isomeric ratios. nih.gov Solvent-dependent regioselectivity has been observed where THF favors N1 products and DMSO can favor N2 products for certain substrates. nih.govresearchgate.net

Substituent Effects: The electronic nature and position of substituents on the indazole ring play a significant role. Electron-withdrawing groups at the C3 position can favor N1 alkylation, potentially through chelation of the cation by the N2 atom and the substituent. nih.gov Conversely, sterically demanding substituents at the C7 position can hinder attack at the adjacent N1 position, thus leading to a preference for N2 alkylation. nih.govresearchgate.net For this compound, the 4-amino group's electronic influence would also modulate the nucleophilicity of the nitrogen atoms.

| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| General 1H-Indazole | Alkyl Bromide | NaH | THF | High N1 selectivity | beilstein-journals.org |

| General 1H-Indazole | Alkyl Bromide | Cs₂CO₃ | DMF | Mixture, ratio varies | nih.gov |

| 7-Nitro-1H-indazole | Alkyl Halide | NaH | THF | Excellent N2 selectivity (≥96%) | nih.govresearchgate.net |

| 3-Carboxymethyl-1H-indazole | Alkyl Bromide | NaH | THF | >99% N1 selectivity | beilstein-journals.org |

| General 1H-Indazole | Alkyl Halide | K₂CO₃ | DMSO | Mixture, often near 1:1 | researchgate.net |

Arylation: N-arylation of indazoles is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.

Copper-Catalyzed Arylation: The Ullmann-type reaction, often using a copper(I) catalyst (e.g., CuI), a base (e.g., K₃PO₄ or K₂CO₃), and a ligand (e.g., a diamine), can be used to couple indazoles with aryl halides. acs.org Studies have shown that the copper-catalyzed arylation of indazole with aryl iodides can proceed with excellent regioselectivity, favoring the N1-arylated product. acs.org

Palladium-Catalyzed Arylation: The Buchwald-Hartwig reaction provides an alternative, palladium-catalyzed route. However, controlling regioselectivity between N1 and N2 can remain a challenge, and the outcome may depend on the specific ligand, base, and substrate used.

| Reaction Type | Arylating Agent | Catalyst | Ligand | Base | Solvent | General Outcome | Reference |

|---|---|---|---|---|---|---|---|

| Ullmann-type Coupling | Aryl Iodide | CuI (5 mol%) | Diamine (e.g., L-proline) | K₃PO₄ or K₂CO₃ | Toluene or Dioxane | High N1 selectivity | acs.org |

| Ullmann-type Coupling | Aryl Bromide | CuI | 1,10-Phenanthroline | KOH | DMF | Forms N-aryl indazoles | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine Ligand | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | Yields N-aryl products | [General] |

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 1h Indazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Differentiation

NMR spectroscopy is a powerful tool for distinguishing between the N-1 and N-2 isomers of substituted indazoles, as the electronic environment of the nuclei differs significantly between the two forms.

Proton NMR (¹H NMR) provides initial, crucial insights into the substitution pattern of the indazole core. The chemical shifts of the protons on the heterocyclic and benzene (B151609) rings are diagnostic. In 1H-indazole systems, the proton attached to N-1 (N1-H) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.

The protons on the benzene portion of the indazole ring (H-5, H-6, and H-7 for a 4-substituted indazole) exhibit chemical shifts and coupling patterns consistent with a substituted aromatic ring. For 1H-indazole-3-amine derivatives, aromatic protons generally resonate in the δ 6–8 ppm range researchgate.net. The specific chemical shift of H-7 in N-1 substituted indazoles is often found further downfield compared to its position in the corresponding N-2 isomer, providing a key diagnostic marker. The differentiation between the 1H and 2H tautomers can also be observed, as the thermodynamically more stable 1H-indazole is generally the predominant form in solution.

| Proton | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| N1-H | 10.0 - 13.5 | Broad singlet, position is concentration and solvent dependent. |

| H-3 | ~8.1 | Singlet (if not coupled to N-H). In the target compound, this position is substituted. |

| H-5 | 7.0 - 7.8 | Coupling constants help identify position. |

| H-6 | 7.1 - 7.5 | Typically a triplet or doublet of doublets. |

| H-7 | 7.5 - 8.0 | Often the most downfield of the aromatic protons in N-1 isomers. |

| NH₂ (at C4) | 4.0 - 6.0 | Broad singlet, exchangeable with D₂O. |

Carbon-13 NMR (¹³C NMR) is particularly effective for distinguishing between N-1 and N-2 isomers. The chemical shifts of the carbon atoms in the indazole ring system, especially C-3, C-3a, and C-7a, are highly sensitive to the position of the substituent.

For N-1 substituted indazoles, the C-3 signal is typically found around 135 ppm. In contrast, for N-2 isomers, this signal shifts significantly upfield to approximately 123 ppm nih.gov. This marked difference is a reliable indicator for isomer assignment. The carbon atom bearing the iodine (C-3) in 3-iodo-1H-indazol-4-amine is expected to have a chemical shift significantly upfield of a carbon bearing a proton, due to the heavy atom effect of iodine. For example, in some iodo-substituted pyrazoles, the carbon attached to iodine can appear as low as 56.5 ppm mdpi.com. The signals for the benzene ring carbons appear in the typical aromatic region (110-140 ppm).

| Carbon Atom | N-1 Isomer (ppm) | N-2 Isomer (ppm) |

|---|---|---|

| C-3 | ~135 | ~123 |

| C-3a | ~122 | ~127 |

| C-4 | ~121 | ~121 |

| C-5 | ~120 | ~120 |

| C-6 | ~127 | ~127 |

| C-7 | ~110 | ~117 |

| C-7a | ~140 | ~148 |

Nitrogen NMR, particularly ¹⁵N NMR, provides direct information about the nitrogen atoms in the indazole ring and is a definitive technique for tautomer and isomer identification. The chemical shifts of N-1 and N-2 are markedly different between isomers and tautomers.

In studies of ¹⁵N-labelled indazoles, the N-1 and N-2 chemical shifts are distinct for the 1H- and 2H-tautomers nih.govresearchgate.net. For the more stable 1H-tautomer, N-1 is a pyrrole-type nitrogen, while N-2 is a pyridine-type nitrogen, resulting in well-separated signals. The ¹⁵N chemical shifts are also very different for N-1 versus N-2 substituted isomers nih.gov. This makes ¹⁵N NMR an unambiguous tool for structural assignment where ¹H and ¹³C NMR data might be inconclusive. Furthermore, solid-state NMR techniques like ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) can serve as an "attached nitrogen test," definitively identifying carbons covalently bonded to nitrogen, which is invaluable for distinguishing complex heterocyclic isomers mdpi.com.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₆IN₃), the expected exact mass is approximately 258.96 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) provides structural clues. Key fragmentation pathways for this molecule would likely include:

Loss of Iodine: A prominent fragmentation would be the cleavage of the C-I bond, resulting in a fragment ion corresponding to the loss of an iodine radical ([M-127]⁺). This is a common pathway for iodo-substituted aromatic compounds.

Loss of HCN or N₂: Heterocyclic rings like indazole often fragment through the loss of small, stable neutral molecules. The elimination of HCN from the pyrazole (B372694) ring is a characteristic fragmentation.

Ring Cleavage: Further fragmentation of the indazole skeleton can occur, leading to smaller fragment ions characteristic of the bicyclic ring system.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within the molecule. The spectra provide characteristic frequencies for the vibrations of specific bonds.

Key vibrational modes for this compound include:

N-H Stretching: The N-H stretching vibration of the indazole ring (N1-H) and the amine group (-NH₂) are expected in the 3100-3500 cm⁻¹ region. The N1-H stretch is often broad due to hydrogen bonding. In related indole (B1671886) derivatives, the N-H stretch is observed around 3400 cm⁻¹ mdpi.com.

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹ mdpi.com.

C=C and C=N Stretching: Vibrations from the aromatic and pyrazole rings occur in the 1400-1650 cm⁻¹ region mdpi.com. These bands are characteristic of the heterocyclic core.

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) is expected around 1600 cm⁻¹.

C-N Stretching: These vibrations appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration is expected at a low frequency, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy can also be used to distinguish between different indazole amide derivatives based on characteristic peaks in the 540-650 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would confirm the tautomeric form present in the crystal, the planarity of the bicyclic system, and the conformation of the substituents.

Studies on the closely related compound 3-iodo-1H-pyrazolo[3,4-b]pyridine show that the molecule is nearly planar nih.gov. In the solid state, such molecules are often stabilized by a network of intermolecular interactions:

Hydrogen Bonding: The N-H group of the indazole ring and the -NH₂ group are potent hydrogen bond donors, while the pyridine-like nitrogen (N-2) is a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers or extended chains (catemers) through N-H···N hydrogen bonds nih.gov.

Halogen Bonding: The iodine atom at the C-3 position can act as a halogen bond donor, forming C-I···N interactions with the nitrogen atoms of adjacent molecules. This interaction contributes to the formation of zigzag chains in the crystal lattice nih.gov.

π–π Stacking: The planar aromatic systems of the indazole rings can engage in π–π stacking interactions, further stabilizing the crystal packing nih.gov. The interplanar distances for these interactions are typically in the range of 3.3 to 3.5 Å.

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for characterizing the chromophoric system of this compound and its derivatives. The indazole ring system, being an aromatic heterocycle, possesses a π-electron system that gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the indazole core, as well as the polarity of the solvent, providing valuable insights into the electronic structure of the molecule.

The chromophore of this compound is the entire molecule, where the benzene and pyrazole rings are fused, and the electronic properties are modulated by the presence of the iodo group at the 3-position and the amino group at the 4-position. The lone pair of electrons on the amino group's nitrogen atom can participate in resonance with the aromatic π-system, acting as an auxochrome. This interaction typically leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths and a hyperchromic effect (increase in molar absorptivity, ε) compared to the unsubstituted indazole.

Detailed Research Findings

While specific experimental electronic absorption data for this compound is not extensively documented in publicly available literature, the spectroscopic behavior can be inferred from studies on related indazole derivatives. Research on various substituted indazoles has established that the electronic transitions are significantly influenced by the electronic nature of the substituents and their position on the indazole ring.

For instance, studies on aminoindazoles have shown that the position of the amino group affects the extent of its interaction with the indazole π-system, leading to distinct absorption spectra. doi.org The solvent polarity also plays a crucial role, with more polar solvents often causing a shift in the λmax due to differential stabilization of the ground and excited states. This phenomenon, known as solvatochromism, is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation. doi.org

To illustrate the expected electronic absorption characteristics of this compound and a representative derivative, the following data tables have been constructed based on established principles of UV-Vis spectroscopy and data from analogous compounds.

Interactive Data Table: Electronic Absorption Data for this compound in Various Solvents

| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| Hexane | 1.88 | 295 | 5500 | π → π |

| Dichloromethane | 8.93 | 302 | 5800 | π → π |

| Ethanol | 24.55 | 308 | 6100 | π → π |

| Acetonitrile | 37.5 | 305 | 6000 | π → π |

| Water | 80.1 | 315 | 6500 | π → π* |

Note: The data in this table is illustrative and based on the expected solvatochromic effects on a substituted indazole system. The observed positive solvatochromism (bathochromic shift with increasing solvent polarity) suggests that the excited state is more polar than the ground state.

Interactive Data Table: Comparison of Electronic Absorption Data for Indazole Derivatives

| Compound | Solvent | λmax 1 (nm) | ε1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε2 (M⁻¹cm⁻¹) |

| 1H-Indazole | Acetonitrile | 254 | 7500 | 290 | 4500 |

| 1-Methylindazole | Acetonitrile | 255 | 7600 | 292 | 4600 |

| 2-Methylindazole | Acetonitrile | 235 | 8000 | 275 | 3500 |

| This compound (Illustrative) | Acetonitrile | 305 | 6000 | - | - |

| N-acetyl-3-iodo-1H-indazol-4-amine (Illustrative) | Acetonitrile | 298 | 5700 | - | - |

Note: Data for 1H-Indazole, 1-Methylindazole, and 2-Methylindazole are based on published findings which demonstrate the influence of the N-substitution pattern on the electronic spectra. researchgate.net The data for this compound and its N-acetyl derivative are illustrative, projecting the expected shifts upon substitution. The introduction of the amino and iodo groups is expected to cause a significant bathochromic shift compared to the parent indazole. Acetylation of the amino group would likely lead to a slight hypsochromic shift (blue shift) due to the electron-withdrawing nature of the acetyl group, which reduces the electron-donating ability of the amino nitrogen.

Computational Chemistry and Theoretical Investigations of 3 Iodo 1h Indazol 4 Amine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 3-iodo-1H-indazol-4-amine. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.

The electronic properties of the indazole ring system are significantly influenced by the substituents at the 3- and 4-positions. The 4-amino group, being an electron-donating group, increases the electron density on the aromatic system, particularly at the ortho and para positions. Conversely, the iodo group at the 3-position is generally considered a weak deactivator due to its inductive electron-withdrawing effect, although it can also participate in halogen bonding.

Key parameters derived from quantum chemical calculations that inform on the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. For substituted indazoles, DFT calculations can precisely quantify these values, allowing for a comparative analysis of reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the amino group, indicating their susceptibility to electrophilic attack, while positive potential might be observed around the hydrogen atoms. chemijournal.com

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Calculated using DFT)

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from quantum chemical calculations.

Prediction and Analysis of Tautomeric Equilibria and Stability

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can significantly impact their biological activity and physicochemical properties. researchgate.net Computational methods are highly effective in predicting the relative stabilities of these tautomers and thus the predominant form under various conditions.

For the indazole core, theoretical calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This stability difference is attributed to the aromatic character of the benzene (B151609) ring being more preserved in the 1H-form. The energy difference between the 1H and 2H tautomers of unsubstituted indazole has been calculated to be around 15 kJ·mol⁻¹ in the gas phase. nih.gov

The presence of substituents can influence the tautomeric equilibrium. For this compound, the 4-amino group is expected to further stabilize the 1H-tautomer through resonance effects. Quantum chemical calculations can be employed to compute the relative energies of the possible tautomers of this compound, including the less common amino-imino tautomers of the 4-amino group. These calculations typically involve geometry optimization of each tautomer followed by the calculation of their single-point energies. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to biological systems. mdpi.com

Table 2: Predicted Relative Stabilities of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 1H-indazole | 0.00 | 0.00 |

| 2H-indazole | +4.5 | +4.2 |

| Imino tautomer A | +12.8 | +11.5 |

| Imino tautomer B | +15.2 | +13.8 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general findings for substituted indazoles.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Substituted indazoles are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov A study on N-4-pyrimidinyl-1H-indazol-4-amines as inhibitors of the leukocyte-specific protein tyrosine kinase (Lck) demonstrated the utility of molecular docking in understanding their structure-activity relationships. nih.gov Although this study did not specifically include the 3-iodo derivative, it provides a strong rationale for investigating this compound as a potential kinase inhibitor.

In a typical molecular docking workflow for this compound, the 3D structure of the compound would be docked into the ATP-binding site of a target kinase. The docking algorithm would then explore various conformations and orientations of the ligand within the binding pocket, scoring them based on a force field. The results would reveal the most likely binding mode and provide an estimate of the binding energy.

Key interactions that would be analyzed include hydrogen bonds between the indazole core and the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the active site. The iodine atom at the 3-position could potentially form halogen bonds with electron-donating residues in the binding pocket, which could enhance binding affinity.

Table 3: Illustrative Molecular Docking Results for this compound with a Target Kinase

| Parameter | Predicted Value | Significance |

| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |

| Hydrogen Bonds | 3 | Key interactions for stabilizing the complex |

| Halogen Bonds | 1 | Potential contribution from the iodine atom |

| Interacting Residues | Met, Leu, Val, Ala, Lys | Amino acids involved in binding |

Note: This table is a hypothetical representation of typical molecular docking output.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways. For this compound, computational methods can be used to study various reactions, such as N-alkylation, which is a common modification to modulate the properties of indazole-based drugs.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov This involves locating the transition state structures and calculating the activation energies. For example, in the case of N-alkylation of a substituted indazole, DFT calculations can predict the regioselectivity (N1 vs. N2 alkylation) by comparing the activation barriers for the two possible pathways. nih.govresearchgate.net These calculations can also shed light on the role of catalysts and solvents in the reaction. nih.gov

By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yields and selectivity, which is crucial for the efficient synthesis of this compound and its derivatives.

In Silico Predictions of Pharmacokinetic and Pharmacodynamic Parameters

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity (ADMET). nih.govfrontiersin.org These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.

A variety of computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), are available to predict a wide range of ADMET properties for this compound. These predictions are based on the molecule's structural and physicochemical properties.

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Desired Range for Oral Drugs |

| Molecular Weight | 273.06 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 2.8 | -0.4 to +5.6 |

| H-bond Donors | 2 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| Polar Surface Area | 51.9 Ų | < 140 Ų |

| Oral Bioavailability | Good | High |

| CYP2D6 Inhibition | Non-inhibitor | Desirable to avoid drug-drug interactions |

Note: The values in this table are calculated or predicted based on standard in silico models and serve as an example of a typical ADMET profile.

These in silico predictions help to prioritize compounds for further experimental testing and can guide the design of new analogs with improved drug-like properties. For instance, if a compound is predicted to have poor solubility, modifications can be made to its structure to address this issue.

Biological and Medicinal Chemistry Research of 3 Iodo 1h Indazol 4 Amine and Analogs

Structure-Activity Relationship (SAR) Studies for Pharmacological Efficacy

Structure-activity relationship studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For indazole derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. The specific placement of the iodo and amine groups on the 3-iodo-1H-indazol-4-amine scaffold serves as a key starting point for such investigations.

The iodine atom at the C3 position of the indazole ring is of paramount importance, primarily serving as a versatile synthetic handle for introducing a wide array of functional groups. chim.it Halogenation of the indazole core, especially iodination and bromination, is a common initial step in the synthesis of complex derivatives because the resulting C3-iodo bond is highly amenable to various metal-catalyzed cross-coupling reactions. chim.itresearchgate.net

These reactions allow for the systematic exploration of the chemical space around the C3 position, which is crucial for developing SAR. By replacing the iodine with different substituents, chemists can fine-tune the molecule's interaction with its biological target.

Key Cross-Coupling Reactions Utilizing the C3-Iodo Group:

Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov

Heck Coupling: Reaction with alkenes to form C-C bonds.

Negishi Coupling: Reaction with organozinc compounds. chim.it

The substituent introduced at the C3 position often occupies a hydrophobic pocket within the target protein, such as a kinase, thereby significantly influencing the compound's potency and selectivity. Therefore, the primary role of the iodine atom at C3 is not typically direct interaction with the target but rather its utility in facilitating the synthesis of diverse analogs for SAR exploration. chim.it

The 4-amino group is a critical pharmacophoric feature, often responsible for anchoring the indazole scaffold to its biological target through specific, high-affinity interactions. chemimpex.com In the context of protein kinase inhibition, the amine group frequently acts as a hydrogen bond donor. nih.gov It can form one or more hydrogen bonds with amino acid residues in the "hinge region" of the kinase's ATP-binding pocket. This interaction mimics the binding of the adenine (B156593) portion of ATP, making many indazole-based compounds ATP-competitive inhibitors.

The strategic placement of the amine group at C4 allows it to orient correctly to engage with key residues such as glutamate, aspartate, or backbone carbonyls in the hinge region. This interaction is often essential for the compound's inhibitory activity.

| Structural Feature | Type of Interaction | Typical Target Residue | Significance for Activity |

|---|---|---|---|

| C4-Amine (-NH2) | Hydrogen Bond Donor | Backbone Carbonyls in Kinase Hinge Region (e.g., Glu, Cys) | Essential for anchoring the inhibitor in the ATP-binding site, conferring potency. |

The indazole ring contains two nitrogen atoms, N1 and N2, and substitution at these positions leads to distinct regioisomers with potentially different biological activities and physical properties. nih.gov The direct alkylation or arylation of a 1H-indazole typically results in a mixture of N1 and N2 products, and achieving regioselectivity is a significant focus of synthetic strategy. nih.govnih.gov

The choice of N1 versus N2 substitution alters the three-dimensional shape of the molecule and the orientation of the substituents at other positions. This can profoundly affect how the molecule fits into a target's binding site. For example, the FDA-approved kinase inhibitor Pazopanib is an N2-substituted indazole. frontiersin.org

Several factors influence the ratio of N1 to N2 substitution:

Reaction Conditions: The choice of base and solvent can significantly alter the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for many substituted indazoles. nih.govresearchgate.net

Steric Hindrance: Bulky substituents near the nitrogen atoms can direct substitution. A large group at the C7 position often sterically hinders the N1 position, favoring substitution at N2. researchgate.net

Electronic Effects: The electronic nature of substituents on the benzene (B151609) portion of the ring can influence the nucleophilicity of each nitrogen atom. Electron-withdrawing groups at C7, for example, have been shown to confer excellent N2 regioselectivity. nih.govresearchgate.net

| Factor | Favors N1 Substitution | Favors N2 Substitution | Reference |

|---|---|---|---|

| Base/Solvent System | NaH in THF | K2CO3 in DMF (often gives mixtures) | researchgate.net |

| Steric Effects | Bulky group at C3 | Bulky group at C7 | researchgate.net |

| Electronic Effects | Electron-donating groups on the benzene ring | Electron-withdrawing groups at C7 (e.g., -NO2, -CO2Me) | nih.govresearchgate.net |

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms through which this compound analogs exert their effects is crucial for rational drug design. The primary mechanism for this class of compounds involves the modulation of key proteins, such as enzymes and receptors, which in turn disrupts cellular signaling pathways implicated in disease. nih.gov

Analogs derived from the this compound scaffold are frequently designed as protein kinase inhibitors. rsc.org Kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. rsc.org

Indazole-based inhibitors are typically ATP-competitive, binding to the ATP pocket of the target kinase. nih.gov The mechanism involves:

Hinge Binding: The indazole core, often with the C4-amino group, forms hydrogen bonds with the kinase hinge region.

Hydrophobic Interactions: The substituent introduced at the C3-position (following replacement of the iodine) extends into a nearby hydrophobic pocket, enhancing binding affinity and contributing to selectivity.

Selectivity: By modifying the substituents on the indazole core, inhibitors can be designed to selectively target specific kinases, such as FGFR, VEGFR, PI3K, and BCR-ABL. nih.govnih.govnih.gov

| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 3-Amido-1H-indazole derivatives | FGFR4 (Wild-Type) | 2.9 nM | nih.gov |

| 3-Amido-1H-indazole derivatives | FGFR4 (V550L Mutant) | <0.3 nM (cellular) | nih.govnih.gov |

| Diarylamide 3-aminoindazoles | BCR-ABL (Wild-Type) | <0.5 nM | nih.gov |

| Diarylamide 3-aminoindazoles | BCR-ABL (T315I Mutant) | 9 nM | nih.gov |

| 3-Amino-1H-indazole derivatives | PI3Kα | 0.19 μM | nih.gov |

By inhibiting specific kinases, indazole derivatives can block the downstream signaling cascades that they control. alliedacademies.org This interference with cellular communication is the ultimate source of their therapeutic effect. The inhibition of a single kinase can have profound effects on complex pathways that govern cell growth, proliferation, survival, and migration. nih.gov

PI3K/AKT/mTOR Pathway: This is one of the most commonly activated signaling pathways in cancer, promoting cell growth and proliferation. A study on 3-amino-1H-indazole derivatives demonstrated that a lead compound, W24, could inhibit this pathway. This inhibition led to G2/M phase cell cycle arrest, a decrease in the expression of proteins involved in epithelial-mesenchymal transition (EMT), and ultimately, apoptosis (programmed cell death) in gastric cancer cells. nih.gov

FGFR4 Signaling: Aberrant signaling through the Fibroblast Growth Factor Receptor 4 (FGFR4) is a known oncogenic driver in hepatocellular carcinoma. Covalent inhibitors based on an aminoindazole scaffold have been designed to block this pathway, even in the presence of mutations that confer resistance to other drugs. nih.gov

BCR-ABL Signaling: The BCR-ABL fusion protein is the driver of chronic myeloid leukemia (CML). Analogs derived from an aminoindazole core have shown potent, pan-inhibitory activity against both wild-type and mutant forms of BCR-ABL, effectively shutting down the signaling that drives leukemic cell proliferation. nih.gov

The targeted disruption of these pathways represents a powerful strategy in modern pharmacology, and scaffolds related to this compound are key tools in this endeavor.

Interaction with Nucleic Acids and Macromolecular Complexes

The primary mechanism of action for many biologically active 3-aminoindazole analogs involves their interaction with macromolecular protein complexes, specifically protein kinases. These compounds are designed to bind within the ATP-binding cleft of kinases, acting as competitive inhibitors. nih.gov The 3-aminoindazole scaffold is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme. nih.govmdpi.com

For instance, a class of 3-amino-1H-indazol-6-yl-benzamides was specifically designed to target the "DFG-out" inactive conformation of the kinase activation loop, a strategy to overcome drug resistance. nih.gov Molecular docking studies of other aminoindazole-pyrrolo[2,3-b]pyridine inhibitors revealed that the aminoindazole motif could anchor to the G-loop of the IKKα kinase via hydrogen bonds, while the linked pyrrolo[2,3-b]pyridine moiety binds the hinge region. mdpi.com In a different binding pose for a related analog, the roles were reversed, with the aminoindazole binding motif directed to the hinge region, demonstrating the scaffold's versatility in interacting with these critical macromolecular complexes. mdpi.com

Therapeutic Applications and In Vitro/In Vivo Efficacy Studies

Derivatives of 3-aminoindazole have shown significant therapeutic potential across several disease areas, primarily driven by their activity as kinase inhibitors. The versatile nature of the indazole core allows for synthetic modification to achieve desired potency and selectivity against various biological targets. nih.gov

Anti-Cancer Agents and Anti-Proliferative Activity

The indazole scaffold is a cornerstone of several approved anti-cancer drugs and clinical candidates. nih.govrsc.org Analogs of 3-aminoindazole have demonstrated potent anti-proliferative activity against a range of human cancer cell lines. nih.gov

A notable example is the diarylamide 3-aminoindazole derivative, AKE-72, which was developed as a potent pan-BCR-ABL inhibitor. nih.gov This compound exhibited remarkable anti-leukemic activity against the K-562 chronic myeloid leukemia (CML) cell line, with a GI50 (50% growth inhibition) of less than 10 nM and a TGI (total growth inhibition) of 154 nM. nih.gov Furthermore, AKE-72 strongly inhibited the proliferation of Ba/F3 cells that express either the native BCR-ABL fusion protein or its drug-resistant T315I mutant. nih.gov

Another study synthesized a series of 1H-indazole-3-amine derivatives and evaluated their cytotoxic potential against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung), PC-3 (prostate), and Hep-G2 (hepatoma). nih.gov One of the most promising compounds, 6o, showed a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while displaying significantly lower toxicity towards normal HEK-293 cells (IC50 = 33.2 µM). nih.gov Similarly, N-phenyl-1H-indazole-1-carboxamide derivatives were tested against a full panel of NCI tumor cell lines, with one compound showing potent activity, particularly against colon and melanoma cell lines, with GI50 values in the low micromolar to nanomolar range.

| Compound | Cell Line | Cancer Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| AKE-72 | K-562 | Chronic Myeloid Leukemia | GI50 | < 10 nM | nih.gov |

| AKE-72 | K-562 | Chronic Myeloid Leukemia | TGI | 154 nM | nih.gov |

| Compound 6o | K-562 | Chronic Myeloid Leukemia | IC50 | 5.15 µM | nih.gov |

| Compound 6o | HEK-293 (Normal) | - | IC50 | 33.2 µM | nih.gov |

The anti-cancer effects of 3-aminoindazole derivatives are largely attributed to their inhibition of specific protein kinases that are critical for tumor growth and survival.

Bcr-AblWT: The Break-point cluster region-Abelson (BCR-ABL) fusion protein is the primary driver of CML. nih.gov The 3-aminoindazole derivative AKE-72 was discovered as a potent, pan-BCR-ABL inhibitor, targeting both the wild-type (WT) enzyme and its clinically challenging T315I mutant. nih.govnih.gov AKE-72 displayed an IC50 value of less than 0.5 nM against BCR-ABLWT. nih.gov

ALK: Anaplastic Lymphoma Kinase (ALK) rearrangements are oncogenic drivers in a subset of non-small cell lung cancers. nih.gov The 3-aminoindazole scaffold is present in Entrectinib, a potent inhibitor of ALK with an IC50 value of 12 nM. nih.gov The utility of 3-aminoindazole as a hinge-binding moiety has been noted in the development of other ALK inhibitors as well. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth. A potent indazole derivative, compound 5 (AKE-72), was screened against a panel of oncogenic kinases and showed significant inhibition (83.9–99.3% at 50 nM) against VEGFR2, among others.

RIP2: Receptor-Interacting serine/threonine-protein Kinase 2 (RIPK2) is a key signaling molecule in inflammatory pathways, but its inhibitors have also been studied in cancer contexts. While direct inhibition by this compound is not specified, the related compound 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) is a highly potent and selective inhibitor of RIPK2.

TTK: Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the mitotic spindle checkpoint and a target for cancer therapy. A systematic optimization campaign led to the discovery of an indazole derivative, CFI-400936, which is a potent inhibitor of TTK with an IC50 of 3.6 nM.

| Compound Class/Name | Target Kinase | Activity Metric | Value | Reference |

|---|---|---|---|---|

| AKE-72 | Bcr-AblWT | IC50 | < 0.5 nM | nih.gov |

| AKE-72 | VEGFR-2 | % Inhibition @ 50 nM | > 83.9% | |

| Entrectinib | ALK | IC50 | 12 nM | nih.gov |

| CFI-400936 | TTK | IC50 | 3.6 nM |

In addition to direct enzyme inhibition, 3-aminoindazole derivatives can exert their anti-cancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.

One study demonstrated that the 1H-indazole-3-amine derivative 6o induced apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov Treatment with 14 μM of the compound for 48 hours resulted in a total apoptosis rate of 37.72%. nih.gov The mechanism was suggested to involve the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov Another study on N-phenyl-1H-indazole-1-carboxamides found that its most active compound caused a significant increase of K562 cells in the G0-G1 phase of the cell cycle.

Anti-Inflammatory Properties and Mechanism of Action

Indazole derivatives have long been explored for their anti-inflammatory activities. nih.gov Research has shown that various 3-aminoindazole analogs possess significant anti-inflammatory, analgesic, and antipyretic properties. jst.go.jp

One representative compound, 3-(3-Morpholinopropylamino) indazole, was found to be three times more effective than the reference drug tiaramide (B1203770) in a carrageenan-induced edema model. jst.go.jp Its mechanism is believed to differ from typical non-steroidal anti-inflammatory drugs (NSAIDs) as it also inhibited paw edema induced by histamine, serotonin, bradykinin, and dextran. jst.go.jp A study on 5-aminoindazole (B92378) demonstrated potent anti-inflammatory effects in a rat paw edema model, with a 100 mg/kg dose producing 83% inhibition, comparable to diclofenac. nih.gov The mechanism for this activity was linked to the significant inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 12.32 µM, as well as the inhibition of pro-inflammatory cytokines and free radicals. nih.gov

Anti-Microbial and Anti-Infective Potentials